molecular formula C11H10N2O3 B187828 Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate CAS No. 32092-18-5

Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Cat. No.: B187828
CAS No.: 32092-18-5
M. Wt: 218.21 g/mol
InChI Key: LURYFDMBWJWDQH-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is a heterocyclic compound with the molecular formula C11H10N2O3. This compound is part of the pyrido[1,2-a]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate starting materials. One common method includes the reaction of 2-aminopyridine with ethyl acetoacetate under acidic conditions, followed by cyclization and oxidation steps . The reaction conditions often involve heating the mixture to reflux in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted pyrido[1,2-a]pyrimidines .

Scientific Research Applications

Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate has several applications in scientific research:

Properties

IUPAC Name

ethyl 4-oxopyrido[1,2-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)8-7-12-9-5-3-4-6-13(9)10(8)14/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURYFDMBWJWDQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC=CN2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50325790
Record name Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32092-18-5
Record name 32092-18-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518312
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
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Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
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Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
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Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
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Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

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